molecular formula C16H23N3O4 B1599784 tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate CAS No. 87120-73-8

tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate

Cat. No. B1599784
CAS RN: 87120-73-8
M. Wt: 321.37 g/mol
InChI Key: FOMQBPGBFQWLBY-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs. In

Scientific Research Applications

Synthesis and Intermediate Uses

  • Synthesis of Biologically Active Compounds : The compound tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a similar derivative, has been synthesized for use as an intermediate in creating biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • Molecular Structure Analysis : tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, another closely related compound, has been studied for its molecular structure using X-ray diffraction and DFT calculations. This kind of research is crucial for understanding the stability and molecular conformations of these compounds (Zhi-Ping Yang et al., 2021).

  • Intermediate in Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is another variant used as an intermediate for small molecule anticancer drugs. Its synthesis and optimization are essential for developing new therapeutics (Binliang Zhang et al., 2018).

Chemical Analysis and Characterization

  • Crystallographic and Conformational Analysis : For tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, crystallographic and conformational analyses have been performed, contributing to a better understanding of its physical and chemical properties (Zhi-Ping Yang et al., 2021).

  • Enantiopure Derivatives Synthesis : The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates demonstrates the compound's versatility in creating specific molecular structures (J. Marin et al., 2004).

Biological Activity and Medical Research

  • Antibacterial and Anthelmintic Activity : A derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized and tested for its in vitro antibacterial and anthelmintic activities, showing moderate success in these areas (C. Sanjeevarayappa et al., 2015).

properties

IUPAC Name

tert-butyl 4-(2-nitroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-12(9-11-18)17-13-6-4-5-7-14(13)19(21)22/h4-7,12,17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMQBPGBFQWLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464553
Record name tert-Butyl 4-(2-nitroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87120-73-8
Record name tert-Butyl 4-(2-nitroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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